molecular formula C17H19N3O4 B2737438 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 2034502-49-1

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No.: B2737438
CAS No.: 2034502-49-1
M. Wt: 329.356
InChI Key: IAMFKUQEAGYZEI-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure, incorporating a pyridazine ring, a pyrrolidine ring, and a phenoxyethanone moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via cyclization of an appropriate amine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine intermediates with phenoxyethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridazine rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyridazine derivatives.

Scientific Research Applications

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone has significant applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
  • (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
  • (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Uniqueness

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-15-7-8-16(19-18-15)24-14-9-10-20(11-14)17(21)12-23-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMFKUQEAGYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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